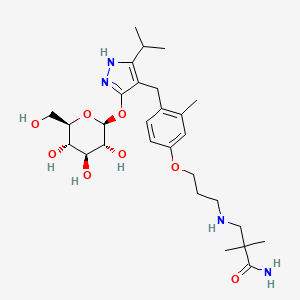

ミザグリフロジン

概要

説明

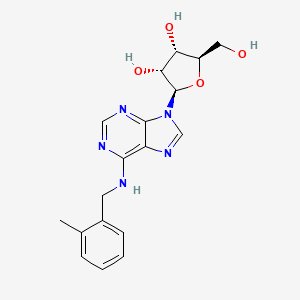

ミザグリフロジンは、当初、慢性便秘の潜在的な治療法として開発された、選択的なナトリウム-グルコース共輸送体1(SGLT1)阻害薬です 。ヒトでの第II相試験に進みましたが、医療用としては承認されませんでした。 その後、小血管病における血管性認知症の改善など、他の用途について調査が進められています .

製法

ミザグリフロジンの合成には、腸内でのアグリコンであるKP232の形成など、複数の段階が含まれます。 経口投与した場合、この化合物は吸収されにくく、血中濃度は低くなります

科学的研究の応用

Mizagliflozin has been investigated for several scientific research applications:

Chronic Constipation: Initially developed as a treatment for chronic constipation.

Vascular Cognitive Impairment: Studies have shown that mizagliflozin can improve vascular cognitive impairment in a mouse model of small vessel disease.

Functional Constipation: Clinical trials have assessed the efficacy and safety of mizagliflozin in patients with functional constipation.

作用機序

ミザグリフロジンは、ナトリウム-グルコース共輸送体1(SGLT1)を阻害することにより作用し、管腔内グルコースと水を増加させます 。この阻害は、機能性便秘患者における排便改善につながります。関与する分子標的および経路には、腸のSGLT1トランスポーターが含まれます。

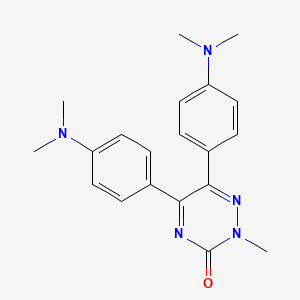

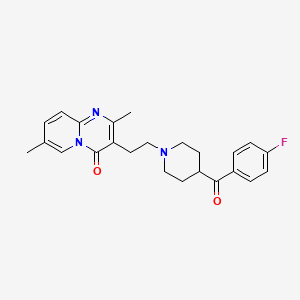

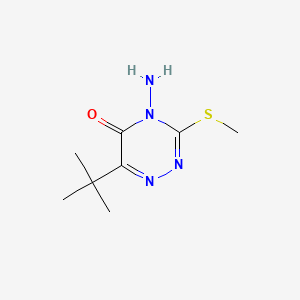

類似化合物の比較

ミザグリフロジンは、SGLT2に有意な影響を与えることなくSGLT1を選択的に阻害するという点で、SGLT1阻害薬の中でユニークです。類似の化合物には以下のようなものがあります。

フロリジン: SGLT2にも影響を与える非選択的なSGLT阻害薬です.

ソタグリフロジン: デュアルSGLT1/2阻害薬です.

LIK066: 現在、肥満の治療薬として臨床試験が行われています.

ミザグリフロジンのSGLT1に対する選択性は、SGLT2の阻害が望ましくない用途において特に有用です。

生化学分析

Biochemical Properties

Mizagliflozin is a selective inhibitor of SGLT1 . SGLT1 is a protein that participates in the transport of glucose across the cell membrane . Mizagliflozin interacts with this protein, inhibiting its function . This interaction is characterized by the binding of Mizagliflozin to the active site of SGLT1, preventing the transport of glucose .

Cellular Effects

Mizagliflozin has been shown to have various effects on cells. For instance, it has been found to improve vascular cognitive impairment in a mouse model of small vessel disease . It has also been shown to increase the survival rates of IL-1β-treated PC12HS cells .

Molecular Mechanism

The molecular mechanism of Mizagliflozin involves its binding to SGLT1, inhibiting the transport of glucose . This results in a decrease in intracellular glucose levels, which can have various effects on cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Mizagliflozin has been shown to have a short half-life when administered intravenously (0.23 h) or orally (1.14 h) in rats . This suggests that Mizagliflozin is rapidly cleared from the circulation if absorbed .

Dosage Effects in Animal Models

The effects of Mizagliflozin in animal models vary with different dosages

Metabolic Pathways

Mizagliflozin is involved in the metabolic pathway of glucose transport . It interacts with the SGLT1 protein, which is a key player in this pathway . The inhibition of SGLT1 by Mizagliflozin can affect metabolic flux and metabolite levels .

Transport and Distribution

Mizagliflozin is poorly absorbed when administered orally, leading to low systemic exposure . If absorbed, Mizagliflozin is rapidly cleared from the circulation .

Subcellular Localization

Given its role as an SGLT1 inhibitor, it is likely to be localized at the cell membrane where SGLT1 is typically found .

準備方法

The synthesis of mizagliflozin involves multiple steps, including the formation of its aglycone, KP232, in the intestine. The compound is poorly absorbed when administered orally, leading to low systemic exposure

化学反応の分析

ミザグリフロジンは、腸内でのアグリコンであるKP232への代謝など、さまざまな化学反応を起こします。 血漿中では、KP232とそのグルクロン酸抱合体が優勢です 。これらの反応に使用される一般的な試薬や条件には、腸および肝臓における酵素反応が含まれます。これらの反応から生成される主要な生成物は、KP232とそのグルクロン酸抱合体です。

科学研究への応用

ミザグリフロジンは、いくつかの科学研究に応用されてきました。

類似化合物との比較

Mizagliflozin is unique among SGLT1 inhibitors due to its selective inhibition of SGLT1 without significant effects on SGLT2. Similar compounds include:

Phlorizin: A non-selective SGLT inhibitor that also affects SGLT2.

Sotagliflozin: A dual SGLT1/2 inhibitor.

LIK066: Currently in clinical trials for the treatment of obesity.

Mizagliflozin’s selectivity for SGLT1 makes it particularly useful for applications where SGLT2 inhibition is not desired.

特性

IUPAC Name |

2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHMKLEOJAVMQ-TXKDOCKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666843-10-3 | |

| Record name | Mizagliflozin [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIZAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

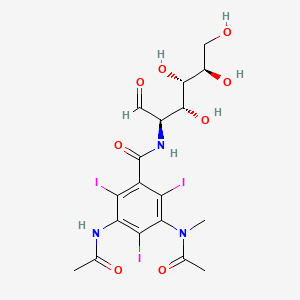

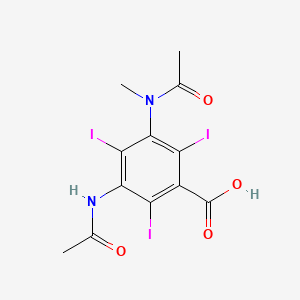

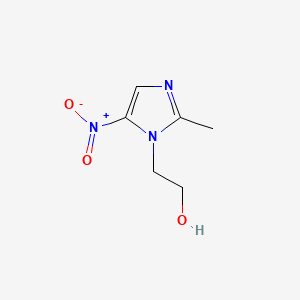

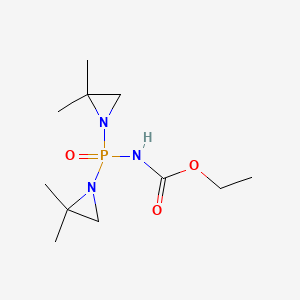

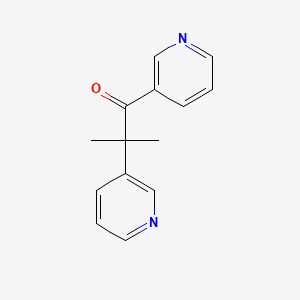

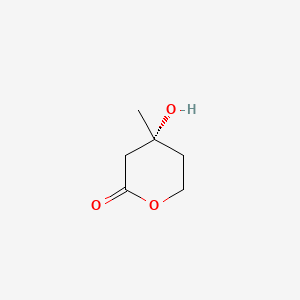

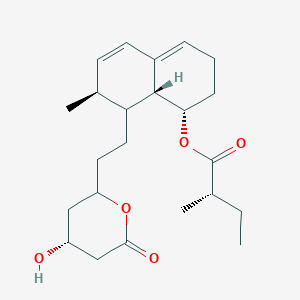

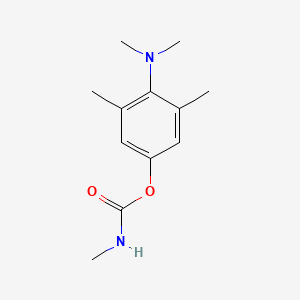

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。